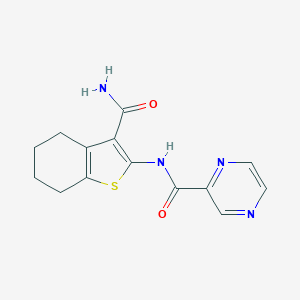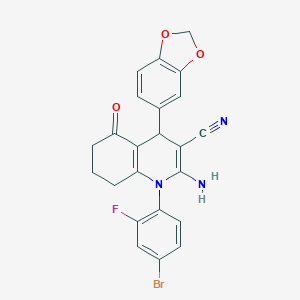![molecular formula C22H25NO5 B214311 1-butyl-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214311.png)
1-butyl-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-butyl-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is a synthetic compound that belongs to the class of indole derivatives. This compound has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry.
作用機序
The mechanism of action of 1-butyl-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways and molecular targets. For instance, it has been reported to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 by suppressing the NF-κB signaling pathway. It also induces apoptosis in cancer cells by activating the caspase cascade and downregulating the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
1-butyl-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For instance, it has been reported to reduce the production of reactive oxygen species (ROS) and lipid peroxidation in cells exposed to oxidative stress. It also enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In addition, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the major advantages of 1-butyl-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is its broad spectrum of biological activities, which makes it a promising candidate for drug development. However, one of the limitations of this compound is its poor solubility in water, which may affect its bioavailability and pharmacokinetics. Therefore, further studies are needed to optimize the formulation and delivery of this compound.
将来の方向性
There are several future directions for the research on 1-butyl-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one. One of the potential areas of application is in the development of novel anti-inflammatory and antioxidant agents for the treatment of various diseases such as arthritis, diabetes, and cardiovascular diseases. Another area of interest is in the development of anticancer agents that target specific molecular pathways and signaling cascades. Moreover, further studies are needed to investigate the safety and toxicity profile of this compound in preclinical and clinical settings.
合成法
The synthesis of 1-butyl-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one involves the condensation reaction of 3,4-dimethoxybenzaldehyde and 3-hydroxy-1,3-dihydro-2H-indol-2-one in the presence of butylamine and acetic anhydride. The reaction mixture is heated under reflux for several hours, and the resulting product is then purified by recrystallization. The purity and identity of the synthesized compound are confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.
科学的研究の応用
1-butyl-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential applications in medicinal chemistry and pharmacology. This compound has been found to exhibit a wide range of biological activities such as anti-inflammatory, antioxidant, antimicrobial, anticancer, and neuroprotective effects. It has also been reported to inhibit the activity of various enzymes such as cyclooxygenase, lipoxygenase, and acetylcholinesterase.
特性
製品名 |
1-butyl-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one |
|---|---|
分子式 |
C22H25NO5 |
分子量 |
383.4 g/mol |
IUPAC名 |
1-butyl-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxyindol-2-one |
InChI |
InChI=1S/C22H25NO5/c1-4-5-12-23-17-9-7-6-8-16(17)22(26,21(23)25)14-18(24)15-10-11-19(27-2)20(13-15)28-3/h6-11,13,26H,4-5,12,14H2,1-3H3 |
InChIキー |
VZJXOHXJUMQVNT-UHFFFAOYSA-N |
SMILES |
CCCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC(=C(C=C3)OC)OC)O |
正規SMILES |
CCCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC(=C(C=C3)OC)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 4-carbamoyl-3-methyl-5-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-2-carboxylate](/img/structure/B214229.png)
![3,4-dihydroisoquinolin-2(1H)-yl[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B214230.png)
![ethyl 6-amino-5-cyano-4-{4-methoxy-3-[(2-pyridinylsulfanyl)methyl]phenyl}-2-methyl-4H-pyran-3-carboxylate](/img/structure/B214232.png)


![methyl 2-amino-4-{4-methoxy-3-[(2,2,2-trifluoroethoxy)methyl]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B214238.png)
![Methyl 2-[(2,6-difluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B214239.png)
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(cyanomethyl)acetamide](/img/structure/B214242.png)

![2-amino-6-ethyl-4-thien-2-yl-8-(thien-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B214244.png)

![N-(1-adamantyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B214249.png)
![4-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B214251.png)